Cas no 1091012-75-7 (N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide)

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide structure
1091012-75-7 structure
商品名:N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
CAS番号:1091012-75-7
MF:C26H27N3O4
メガワット:445.510286569595
CID:5785882

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide 化学的及び物理的性質

名前と識別子

    • N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,3-diphenylpropanamide
    • N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
    • インチ: 1S/C26H27N3O4/c1-33-24-18-29-15-14-28(26(32)22(29)17-23(24)30)13-12-27-25(31)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,17-18,21H,12-16H2,1H3,(H,27,31)
    • InChIKey: XQSIRLIVVWMLFP-UHFFFAOYSA-N
    • ほほえんだ: C(NCCN1CCN2C=C(OC)C(=O)C=C2C1=O)(=O)CC(C1=CC=CC=C1)C1=CC=CC=C1

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5383-0027-5μmol
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5383-0027-1mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
1mg
$54.0 2023-09-10
Life Chemicals
F5383-0027-5mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
5mg
$69.0 2023-09-10
Life Chemicals
F5383-0027-10μmol
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5383-0027-2mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
2mg
$59.0 2023-09-10
Life Chemicals
F5383-0027-4mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
4mg
$66.0 2023-09-10
Life Chemicals
F5383-0027-10mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
10mg
$79.0 2023-09-10
Life Chemicals
F5383-0027-20mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
20mg
$99.0 2023-09-10
Life Chemicals
F5383-0027-15mg
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
15mg
$89.0 2023-09-10
Life Chemicals
F5383-0027-2μmol
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide
1091012-75-7
2μmol
$57.0 2023-09-10

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide 関連文献

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamideに関する追加情報

Professional Introduction to N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide (CAS No. 1091012-75-7)

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1091012-75-7, represents a unique structural motif that combines elements of heterocyclic chemistry with functional amide groups. The presence of a pyrido[1,2-a]pyrazine core appended with an ethyl chain and a 3,3-diphenylpropanamide moiety makes it a subject of considerable interest for its potential biological activity and synthetic utility.

The structural framework of this compound is noteworthy for several reasons. The pyrido[1,2-a]pyrazine scaffold is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Specifically, derivatives of this heterocycle have shown promise in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The incorporation of a 7-methoxy-1,8-dioxo substituent further enhances the complexity and potential reactivity of the molecule. This group not only influences the electronic properties of the core but also opens up possibilities for further functionalization and derivatization.

The amide functionality at the terminal end of the ethyl chain provides another layer of chemical diversity. Amides are well-established pharmacological moieties that can participate in hydrogen bonding interactions within biological targets. In particular, the 3,3-diphenylpropanamide moiety introduces bulkiness and lipophilicity to the molecule, which can be critical factors in determining its solubility and membrane permeability. These properties are often fine-tuned during drug design to optimize pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Molecular modeling studies have suggested that N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide may interact with specific protein targets through a combination of hydrophobic and hydrogen bonding interactions. These interactions are thought to be modulated by the aromatic rings and the amide group within the molecule.

In vitro studies have begun to explore the potential bioactivity of this compound. Initial screening assays have shown promising results in inhibiting certain enzymes associated with inflammatory pathways. The pyrido[1,2-a]pyrazine core is particularly interesting as it has been identified as a scaffold that can modulate enzyme activity through allosteric binding sites. This mode of action is different from traditional competitive inhibition and may offer advantages in terms of selectivity and reduced side effects.

The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional organic synthesis techniques have been employed to construct the pyrido[1,2-a]pyrazine ring system followed by selective functionalization at various positions. The introduction of the methoxy group and subsequent formation of the amide bond require careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce such complex molecules on a scalable basis.

The potential applications of N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide extend beyond drug development. Its unique structural features make it a valuable tool for studying molecular recognition processes in chemistry and biology. Researchers are exploring its use as a probe molecule to understand how different functional groups influence binding interactions within biological systems.

The future direction for this compound involves further exploration of its pharmacological profile through more comprehensive in vitro and possibly in vivo studies. Collaborative efforts between synthetic chemists and biologists will be crucial in elucidating its mechanism of action and potential therapeutic applications. Additionally,the development of new synthetic routes could enhance accessibility to this compound,facilitating broader research applications.

In summary,N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-diphenylpropanamide (CAS No.1091012-75-7) is a structurally complex organic compound with significant potential in pharmaceutical research。 Its unique scaffold,functional groups,and predicted bioactivity make it a subject worthy of continued investigation。 As synthetic methodologies advance,the accessibility and utility of such compounds will likely increase,opening up new avenues for drug discovery and fundamental biological research。

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